N'-(3-ethoxy-4-hydroxybenzylidene)-3-nitrobenzohydrazide
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Overview
Description
N’-(3-ethoxy-4-hydroxybenzylidene)-3-nitrobenzohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of an ethoxy group, a hydroxy group, and a nitro group attached to a benzylidene and benzohydrazide framework. Its molecular formula is C15H15N3O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-ethoxy-4-hydroxybenzylidene)-3-nitrobenzohydrazide typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(3-ethoxy-4-hydroxybenzylidene)-3-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3-ethoxy-4-hydroxybenzylidene)-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzylidene derivatives.
Scientific Research Applications
N’-(3-ethoxy-4-hydroxybenzylidene)-3-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N’-(3-ethoxy-4-hydroxybenzylidene)-3-nitrobenzohydrazide involves its interaction with various molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The hydroxy and ethoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-(3-ethoxy-4-hydroxybenzylidene)nicotinohydrazide
- N’-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide
- N’-(3-ethoxy-4-hydroxybenzylidene)tetradecanohydrazide
Uniqueness
N’-(3-ethoxy-4-hydroxybenzylidene)-3-nitrobenzohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research applications.
Properties
CAS No. |
131537-04-7 |
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Molecular Formula |
C16H15N3O5 |
Molecular Weight |
329.31 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C16H15N3O5/c1-2-24-15-8-11(6-7-14(15)20)10-17-18-16(21)12-4-3-5-13(9-12)19(22)23/h3-10,20H,2H2,1H3,(H,18,21)/b17-10+ |
InChI Key |
MDNZUZNLDQRRQR-LICLKQGHSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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